(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a trifluoromethyl group attached to a pyrrolidine ring, makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under various conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrrolidine ring structure contributes to its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic acid: Known for its use in optical resolution and as a chiral building block.
(2R,3R)-2,3-Butanediol: Utilized in the production of pharmaceuticals and as a chemical intermediate.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Employed in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a versatile and valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRLKAYJUJFGW-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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